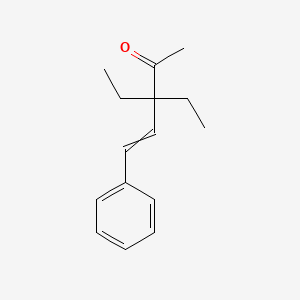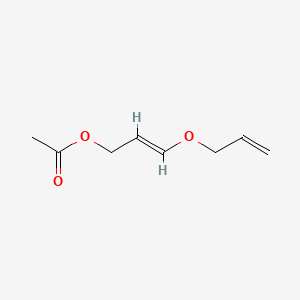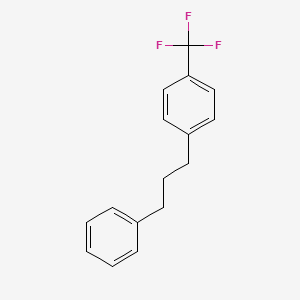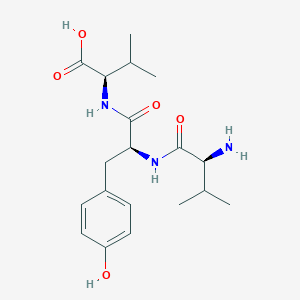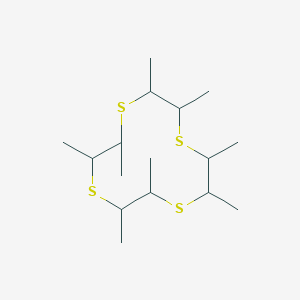
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane is a complex organic compound characterized by its unique structure and properties. This compound is part of the larger family of cyclic organosulfur compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl-substituted thiols with a suitable cyclization agent. The reaction conditions often require a catalyst to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and processes. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclic compound with similar structural features but different chemical properties.
Tetrakis(trimethylsilyloxy)silane: A silicon-based compound with multiple methyl groups.
Propiedades
Número CAS |
63084-43-5 |
|---|---|
Fórmula molecular |
C16H32S4 |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
2,3,5,6,8,9,11,12-octamethyl-1,4,7,10-tetrathiacyclododecane |
InChI |
InChI=1S/C16H32S4/c1-9-10(2)18-13(5)14(6)20-16(8)15(7)19-12(4)11(3)17-9/h9-16H,1-8H3 |
Clave InChI |
VEYXSKVIHVHMSN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SC(C(SC(C(SC(C(S1)C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
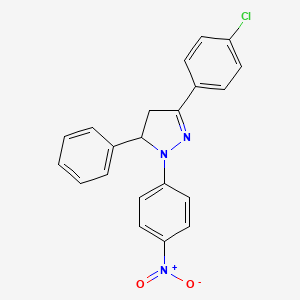
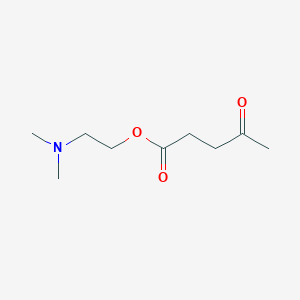
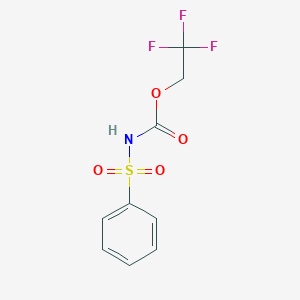
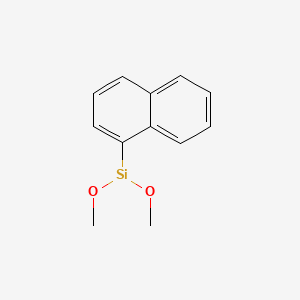
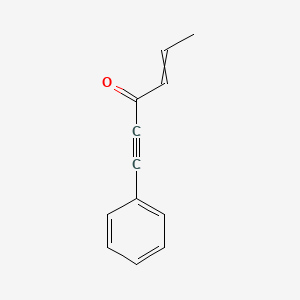

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
